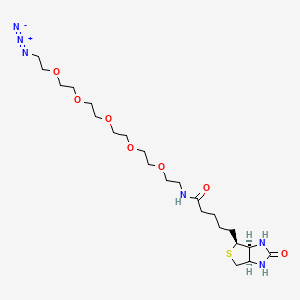
Biotin-PEG5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
This compound can be used in the synthesis of PROTAC . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular weight of this compound is 532.7 g/mol . The molecular formula is C22H40N6O7S .Chemical Reactions Analysis
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . The hydrophilic PEG spacer increases solubility in aqueous media of the molecules conjugated to the Biotin compound .Scientific Research Applications
Thrombomodulin Modification and Vascular Grafts : Biotin, along with azide and PEG, has been used for the rapid one-step modification of thrombomodulin. This modification has demonstrated potential in improving thromboresistance in sterilized commercial ePTFE vascular grafts, showing superior performance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).
Universal Probes for Biomarker Detection : Novel biotin-PEG gold nanoparticle probes have been synthesized for the simultaneous detection of protein and nucleic acid targets. These probes are useful in detecting biomarkers necessary for the clinical diagnosis of diseases, offering a single platform for detecting multiple classes of analytes (Scott et al., 2017).
Cancer Theranostics : Gold nanoparticles surface-functionalized with PEG, biotin, and paclitaxel have been investigated as theranostic agents for cancer therapy. These nanoparticles target cancer cells without affecting normal cells and have potential applications in diagnosis and therapy (Heo et al., 2012).
PEG Measurement via ELISA : An innovative method for PEG quantification involves using a functional anti-PEG antibody expressed on the surface of BALB 3T3 cells. This method effectively measures small molecules derivatized by various forms of PEG, including biotinylated PEG (Chuang et al., 2010).
Bioconjugation and Micelle Formation : Biotin has been conjugated to azido-containing amphiphilic triblock copolymers to form functional interfaces in spherical micelles. This bioconjugation has applications in creating biomimetic surfaces (Wang et al., 2009).
Drug Delivery in Cancer Treatment : Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been developed for targeted intracellular drug delivery in cancer treatment. These micelles enhance cancer cell uptake and effectively release anticancer drugs in response to protease MMP-2, inducing apoptosis in a targeted manner (Chen et al., 2015).
Mechanism of Action
- The E3 ligase recognizes the target protein and tags it for degradation via the ubiquitin-proteasome system .
- These reactions facilitate the assembly of PROTACs by linking the E3 ligase ligand and the target protein ligand .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKDMBFPMTVAW-ZJOUEHCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)


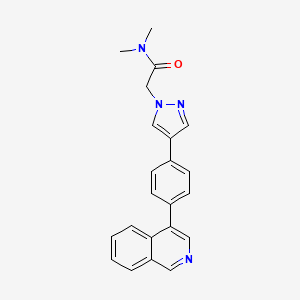
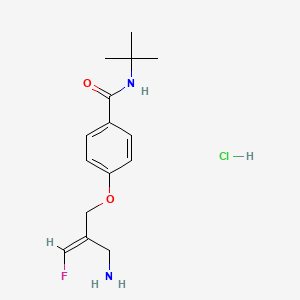
![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)
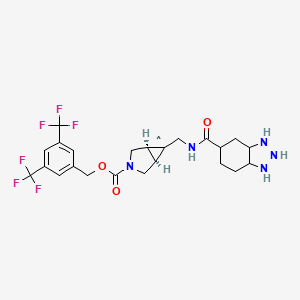
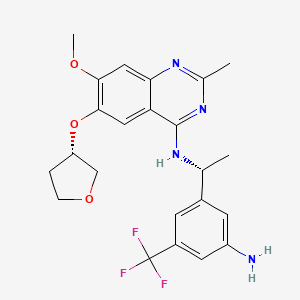
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)